Einecs 244-110-9
Overview
Description
Einecs 244-110-9, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use in explosives. It is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with nitric acid in the presence of sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
Industrial Production Methods: The industrial production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene using mixed acid (a combination of nitric acid and sulfuric acid). The process is carefully controlled to ensure the safety and purity of the final product.
Types of Reactions:
Oxidation: 2,4,6-trinitrotoluene can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can yield aminodinitrotoluenes and other reduced products.
Substitution: The nitro groups in 2,4,6-trinitrotoluene can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Various oxidation products, depending on the conditions.
Reduction: Aminodinitrotoluenes and other reduced derivatives.
Substitution: Substituted nitrotoluenes with different functional groups.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products.
Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure.
Industry: Used in the development of new explosives and propellants.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases results in a powerful explosion.
Comparison with Similar Compounds
2,4-dinitrotoluene: Less explosive than 2,4,6-trinitrotoluene but still used in explosive formulations.
2,6-dinitrotoluene: Similar to 2,4-dinitrotoluene with slightly different properties.
Tetryl: Another explosive compound with different stability and sensitivity characteristics.
Uniqueness: 2,4,6-trinitrotoluene is unique due to its balance of stability and explosive power, making it a preferred choice in military and industrial applications.
Properties
CAS No. |
20909-39-1 |
---|---|
Molecular Formula |
C32H16N8Pd |
Molecular Weight |
618.9 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+) |
InChI |
InChI=1S/C32H16N8.Pd/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
MCTALTNNXRUUBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[Pd+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pd+2] |
Key on ui other cas no. |
20909-39-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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